molecular formula C16H11Cl3N6O B12037400 2,4,6-Trichloro-N'-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide CAS No. 478251-99-9

2,4,6-Trichloro-N'-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide

Cat. No.: B12037400
CAS No.: 478251-99-9
M. Wt: 409.7 g/mol
InChI Key: SMJMORWFRMKXRA-ZVBGSRNCSA-N
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Description

2,4,6-Trichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide: is a chemical compound with the following properties:

    Molecular Formula: C₁₆H₁₁Cl₃N₆O

    CAS Number: 478251-99-9

    Molecular Weight: 409.665 g/mol

This compound belongs to the class of hydrazides and is characterized by its trichlorinated benzene ring and tetrazole moiety. It has applications in various fields due to its unique structure and properties.

Preparation Methods

Industrial Production: Industrial-scale production methods are limited, and this compound is primarily synthesized in research laboratories.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions.

    Reduction: Exhibits reducibility.

    Substitution: Can undergo substitution reactions.

Common Reagents and Conditions:

    Chlorinating agents: for chlorination reactions.

    Hydrazine derivatives: for hydrazide formation.

    Tetrazole-containing compounds: for tetrazole linkage.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: Investigated as a potential catalyst due to its unique structure.

    Ligand Design: Used in coordination chemistry studies.

Biology and Medicine:

    Antimicrobial Properties: Explored for its antibacterial and antifungal effects.

    Bioconjugation: Used in bioconjugation reactions for drug delivery.

Industry:

    Materials Science: Investigated for its potential in material synthesis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While 2,4,6-Trichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is relatively rare, similar compounds include:

    2,4,6-Trichlorobenzohydrazide: Lacks the tetrazole moiety.

    3-((4-Chlorophenoxy)methyl)-N’-(1-(4-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide: A related derivative .

Remember that this compound’s unique structure contributes to its diverse applications across scientific disciplines

Properties

CAS No.

478251-99-9

Molecular Formula

C16H11Cl3N6O

Molecular Weight

409.7 g/mol

IUPAC Name

2,4,6-trichloro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C16H11Cl3N6O/c1-9(10-3-2-4-12(5-10)25-8-20-23-24-25)21-22-16(26)15-13(18)6-11(17)7-14(15)19/h2-8H,1H3,(H,22,26)/b21-9+

InChI Key

SMJMORWFRMKXRA-ZVBGSRNCSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC(=CC=C2)N3C=NN=N3

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1Cl)Cl)Cl)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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